1,2-Dimethoxy-4-propylbenzene

Semiochemistry Pest Management Behavioral Ecology

1,2-Dimethoxy-4-propylbenzene (CAS 5888-52-8), also known as dihydromethyleugenol or 4-propylveratrole, is an aromatic ether belonging to the veratrole class. It is characterized by a 1,2-dimethoxybenzene core with a propyl substituent at the 4-position, giving it the molecular formula C₁₁H₁₆O₂ and a molecular weight of 180.24 g/mol.

Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol
CAS No. 5888-52-8
Cat. No. B1203786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dimethoxy-4-propylbenzene
CAS5888-52-8
Synonyms1,2-dimethoxy-4-propylbenzene
3,4-dimethoxyphenylpropane
Molecular FormulaC11H16O2
Molecular Weight180.24 g/mol
Structural Identifiers
SMILESCCCC1=CC(=C(C=C1)OC)OC
InChIInChI=1S/C11H16O2/c1-4-5-9-6-7-10(12-2)11(8-9)13-3/h6-8H,4-5H2,1-3H3
InChIKeyYXLFQKUIZVSIEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in glycerine and propylene glycol;  soluble in most fixed oils
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dimethoxy-4-propylbenzene (CAS 5888-52-8): Procurement-Relevant Physicochemical and Functional Baseline


1,2-Dimethoxy-4-propylbenzene (CAS 5888-52-8), also known as dihydromethyleugenol or 4-propylveratrole, is an aromatic ether belonging to the veratrole class. It is characterized by a 1,2-dimethoxybenzene core with a propyl substituent at the 4-position, giving it the molecular formula C₁₁H₁₆O₂ and a molecular weight of 180.24 g/mol [1]. The compound exhibits a boiling point of 120–121 °C at 10.5 Torr (or approximately 245–522 °C at atmospheric pressure, depending on the estimation method) and a predicted density of ~1.0–1.1 g/cm³ [2]. It is recognized as a reduced analog of methyleugenol and is employed as a lignin model compound in catalytic hydrogenation studies, as an analytical internal standard in metabolism research, and as a semiochemical in insect pest management trials [3][4].

Why 1,2-Dimethoxy-4-propylbenzene (CAS 5888-52-8) Cannot Be Replaced by Shorter-Chain Veratrole Analogs


Within the 1,2-dimethoxybenzene (veratrole) class, simple substitution of the 4-alkyl chain—e.g., replacing a propyl group with a methyl or ethyl group—produces compounds that are not functionally equivalent to 1,2-dimethoxy-4-propylbenzene. The length and saturation of the 4-alkyl substituent directly modulate both physicochemical properties (e.g., logP, boiling point, and water solubility) and biological interactions [1]. For instance, the propyl analog exhibits a higher calculated logP (~2.66) than its methyl counterpart (logP ~2.19), indicating greater lipophilicity and altered partitioning behavior in both analytical and biological systems [2]. Furthermore, in semiochemical applications, the propyl-substituted compound elicits a quantitatively distinct behavioral response from target insect species compared to other eugenol analogs, demonstrating that the specific alkyl chain length is a critical determinant of bioactivity [3]. Consequently, procuring a generic veratrole derivative without verifying the exact 4-alkyl substitution pattern risks introducing confounding variables in experimental or industrial workflows.

1,2-Dimethoxy-4-propylbenzene (5888-52-8): Comparative Quantitative Evidence for Scientific Selection


Differential Attractiveness to Bactrocera xanthodes Compared to Methyl Eugenol

In a 9-week field trial conducted in Tonga, 1,2-dimethoxy-4-propylbenzene was directly compared to methyl eugenol (ME) as a male attractant for the Pacific fruit fly (Bactrocera xanthodes). The propyl-substituted compound caught significantly fewer flies than the reference standard [1].

Semiochemistry Pest Management Behavioral Ecology

Enhanced Lipophilicity Relative to 1,2-Dimethoxy-4-methylbenzene

The calculated octanol-water partition coefficient (logP) for 1,2-dimethoxy-4-propylbenzene is 2.65630, which is 0.47 log units higher than that of the 4-methyl analog (logP = 2.19) [1]. This difference corresponds to an approximately three-fold increase in lipophilicity.

Physicochemical Characterization ADME Prediction Analytical Chemistry

Susceptibility to Catalytic Hydrogenation Under Mild Lignin-Model Conditions

1,2-Dimethoxy-4-propylbenzene serves as a benchmark lignin model compound. It undergoes complete aromatic ring hydrogenation under extremely mild conditions (25 °C, 1 atm H₂) when catalyzed by a dirhodium complex in a two-phase hexane/water system [1]. This reactivity profile is distinct from that of non-lignin-related aromatic ethers, which typically require harsher conditions for ring reduction.

Lignin Valorization Catalysis Green Chemistry

Optimal Use Cases for 1,2-Dimethoxy-4-propylbenzene (CAS 5888-52-8) Based on Quantitative Evidence


Analytical Chemistry: Internal Standard for Methyleugenol Metabolism Studies

Due to its structural similarity and distinct chromatographic retention time, 1,2-dimethoxy-4-propylbenzene is employed as an internal standard for the HPLC/UV quantification of methyleugenol and methylisoeugenol metabolites in liver microsome incubations [1]. Its use ensures accurate correction for sample-to-sample variability in complex biological matrices.

Lignin Model Compound Studies: Benchmark Substrate for Catalytic Hydrogenation

The compound's well-documented reactivity under mild catalytic hydrogenation conditions (25 °C, 1 atm H₂) makes it a valuable benchmark substrate for screening new catalysts intended for lignin valorization and for studying steric/electronic effects in the reduction of aromatic lignin fragments [2].

Semiochemical Research: Negative Control or Low-Response Attractant in Fruit Fly Bioassays

Field trapping data demonstrate that 1,2-dimethoxy-4-propylbenzene elicits a significantly weaker attractant response from Bactrocera xanthodes compared to methyl eugenol (3.1 ± 0.5 vs 10.7 ± 1.0 FTD) [3]. This quantitative difference positions the compound as a useful negative control or a selective lure for species that may respond differentially to propyl-substituted eugenol analogs.

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